

# Application Notes and Protocols: Xenon-123 as a Precursor for Radiopharmaceuticals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Xenon-123

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These application notes provide a comprehensive overview of the use of **Xenon-123** ( $^{123}\text{Xe}$ ) as a precursor for the production of high-purity Iodine-123 ( $^{123}\text{I}$ ), a critical radionuclide for single-photon emission computed tomography (SPECT) imaging. The following sections detail the production of  $^{123}\text{Xe}$ , its decay to  $^{123}\text{I}$ , and the subsequent use of  $^{123}\text{I}$  in the synthesis of radiopharmaceuticals.

## Introduction

Iodine-123 is a nearly ideal radionuclide for diagnostic imaging in nuclear medicine.<sup>[1][2][3]</sup> Its 159 keV gamma-ray emission is well-suited for modern gamma cameras, providing excellent image resolution with a lower radiation dose to the patient compared to other iodine isotopes like  $^{131}\text{I}$ .<sup>[2][3]</sup> The indirect production of  $^{123}\text{I}$  via the decay of its precursor,  $^{123}\text{Xe}$ , is the preferred method for obtaining high-purity  $^{123}\text{I}$ , which is essential for the quality and safety of radiopharmaceuticals.<sup>[3][4][5]</sup> This method significantly reduces the contamination from other iodine radioisotopes, such as  $^{124}\text{I}$ , which can degrade image quality and increase the patient's radiation burden.<sup>[3][4]</sup>

**Xenon-123** is produced in a cyclotron by the proton bombardment of enriched Xenon-124 ( $^{124}\text{Xe}$ ).<sup>[1][2][4]</sup> The gaseous nature of xenon allows for its efficient separation from the target material and subsequent transport to a separate vessel for decay into  $^{123}\text{I}$ .<sup>[3][6]</sup> This process yields high-purity  $^{123}\text{I}$  suitable for labeling a variety of molecules for diagnostic imaging applications in oncology, cardiology, and neurology.<sup>[7][8]</sup>

## Physical Properties of Xenon-123 and Iodine-123

A summary of the key physical properties of  $^{123}\text{Xe}$  and  $^{123}\text{I}$  is presented in the table below.

Property	Xenon-123 ( $^{123}\text{Xe}$ )	Iodine-123 ( $^{123}\text{I}$ )
Half-life	2.08 hours	13.22 hours[2][9]
Decay Mode	Electron Capture (EC), $\beta^+$	Electron Capture (EC)[2]
Primary Gamma Energy	Not applicable for imaging	159 keV[1][2][8][10]
Parent Isotope	$^{123}\text{Cs}$ (via $^{124}\text{Xe}(p,2n)$ reaction)	$^{123}\text{Xe}$ [2][8][10]
Daughter Isotope	$^{123}\text{I}$	$^{123}\text{Te}$ (stable)[2]

## Production of High-Purity Iodine-123 from Xenon-123

The production of high-purity  $^{123}\text{I}$  from a  $^{123}\text{Xe}$  precursor involves two main stages: the production of  $^{123}\text{Xe}$  via cyclotron bombardment and the subsequent separation and decay of  $^{123}\text{Xe}$  to yield  $^{123}\text{I}$ .

## Production of Xenon-123

**Xenon-123** is produced by irradiating highly enriched  $^{124}\text{Xe}$  gas with protons in a cyclotron.[1][4] The primary nuclear reactions are:

- $^{124}\text{Xe}(p,pn)^{123}\text{Xe}$
- $^{124}\text{Xe}(p,2n)^{123}\text{Cs} \rightarrow ^{123}\text{Xe}$

The production yield of  $^{123}\text{I}$  is dependent on several factors, including proton energy, beam current, irradiation time, and the design of the xenon target. Both gaseous and solid (cryogenic)  $^{124}\text{Xe}$  targets have been developed for this purpose.[5][9][11]

Parameter	Value	Reference
Target Material	Enriched Xenon-124 ( $^{124}\text{Xe}$ ) gas	[1][4]
Proton Energy	15 - 34 MeV	[12]
Predicted Production Yield	~150 mCi/ $\mu\text{Ah}$ (solid target)	[9][13]
Bulk Yield	350 MBq/ $\mu\text{Ah}$ (gas target)	[14]
Radionuclidic Purity of $^{123}\text{I}$	> 99.9%	[12]

## Experimental Protocol: Production of Xenon-123

This protocol outlines the general steps for the production of  $^{123}\text{Xe}$  using a cyclotron and a gaseous  $^{124}\text{Xe}$  target system.

### Materials:

- Highly enriched (>99%)  $^{124}\text{Xe}$  gas
- Cyclotron capable of delivering a proton beam of 15-34 MeV
- Gas target assembly designed for high-pressure operation
- Cryogenic system for xenon recovery
- Remote handling system for radioactive materials

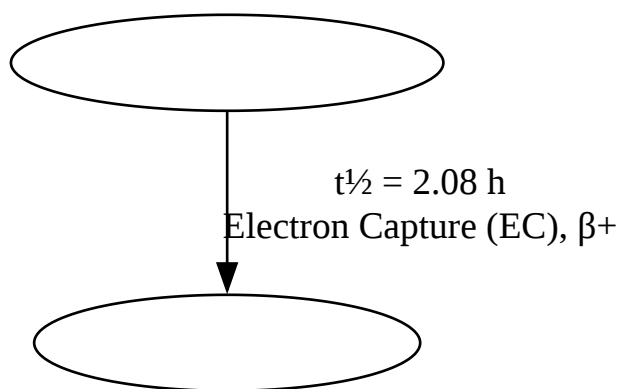
### Procedure:

- Target Preparation:** The gas target vessel is evacuated and then filled with enriched  $^{124}\text{Xe}$  gas to a specific pressure.
- Irradiation:** The target is bombarded with a proton beam from the cyclotron. The proton energy, beam current, and irradiation time are optimized to maximize the production of  $^{123}\text{Xe}$  while minimizing the formation of impurities.

- **Xenon-123 Transfer:** Following irradiation, the gaseous contents of the target, now containing  $^{123}\text{Xe}$ , are transferred to a shielded decay vessel. This transfer is typically achieved using a cryogenic trapping system, which freezes the xenon gas.
- **Xenon-124 Recovery:** The expensive enriched  $^{124}\text{Xe}$  is recovered for reuse by carefully controlling the temperature of the cryogenic trap to selectively vaporize and transfer the  $^{124}\text{Xe}$  back to a storage cylinder, leaving the less volatile decay products behind.

## Decay of Xenon-123 to Iodine-123

The produced  $^{123}\text{Xe}$  is allowed to decay in a shielded vessel.  $^{123}\text{Xe}$  decays to  $^{123}\text{I}$  via electron capture with a half-life of 2.08 hours.



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## Experimental Protocol: Separation of Iodine-123

Once a sufficient amount of  $^{123}\text{Xe}$  has decayed to  $^{123}\text{I}$  (typically after several hours), the  $^{123}\text{I}$  is separated from the remaining xenon and the inner walls of the decay vessel.

Materials:

- Decay vessel containing  $^{123}\text{I}$
- High-purity water or dilute sodium hydroxide solution
- Ion exchange columns for purification
- Sterile filtration unit

#### Procedure:

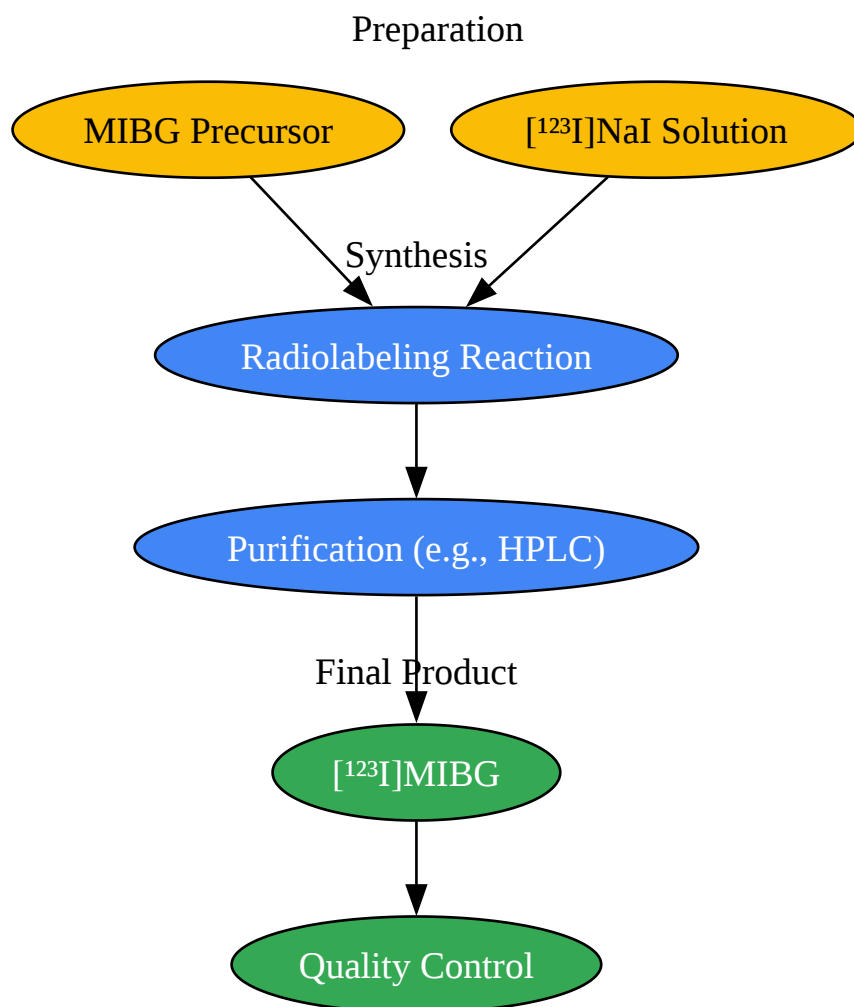
- **Elution:** The inner surface of the decay vessel, where the  $^{123}\text{I}$  has been deposited, is rinsed with a small volume of high-purity water or a dilute sodium hydroxide solution to elute the  $^{123}\text{I}$ .
- **Purification:** The resulting  $^{123}\text{I}$  solution is passed through a series of ion exchange columns to remove any metallic or other chemical impurities.
- **Sterilization:** The purified  $^{123}\text{I}$  iodide solution is passed through a sterile filter (0.22  $\mu\text{m}$ ) into a sterile, pyrogen-free vial.
- **Quality Control:** The final product undergoes rigorous quality control tests, including determination of radionuclidic and radiochemical purity (typically by gamma spectroscopy and chromatography), pH, and sterility.

## Radiolabeling with Iodine-123

The high-purity  $^{123}\text{I}$  iodide produced from the decay of  $^{123}\text{Xe}$  can be used to label a variety of molecules for diagnostic imaging. Below are outlines of the radiolabeling protocols for two important  $^{123}\text{I}$ -radiopharmaceuticals.

### $^{123}\text{I}$ Metaiodobenzylguanidine ( $^{123}\text{I}$ MIBG)

$^{123}\text{I}$ MIBG is a norepinephrine analog used for the scintigraphic imaging of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma, and for the assessment of cardiac sympathetic innervation.<sup>[7][15][16]</sup>



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#### Experimental Protocol: Radiolabeling of MIBG with $^{123}\text{I}$

The radiolabeling of MIBG with  $^{123}\text{I}$  typically involves a five-step process that can be performed on a semi-automated synthesis module.[7]

#### Materials:

- $^{123}\text{I}$  Sodium iodide in dilute NaOH solution
- MIBG precursor (e.g., N-(3-bromobenzyl)guanidine)
- Reaction buffer (e.g., ammonium sulfate in acetic acid)

- High-performance liquid chromatography (HPLC) system for purification
- Sterile vials and filters

#### Procedure:

- **Loading:** The MIBG precursor and the [ $^{123}\text{I}$ ]sodium iodide solution are loaded into the reaction vessel of the synthesis module.
- **Radiolabeling:** The reaction mixture is heated to facilitate the radioiodination of the precursor. Reaction conditions (temperature and time) are optimized for high labeling efficiency.
- **Purification:** The reaction mixture is transferred to an HPLC system to separate the [ $^{123}\text{I}$ ]MIBG from unreacted [ $^{123}\text{I}$ ]iodide and by-products.
- **Extraction and Formulation:** The purified [ $^{123}\text{I}$ ]MIBG fraction is collected, the solvent is evaporated, and the final product is formulated in a physiologically compatible solution (e.g., saline with stabilizers).
- **Sterile Filtration and Quality Control:** The final [ $^{123}\text{I}$ ]MIBG solution is passed through a sterile filter into a sterile vial. Quality control tests are performed to ensure radiochemical purity, pH, sterility, and apyrogenicity.

## [ $^{123}\text{I}$ ]Ioflupane (DaTscan™)

[ $^{123}\text{I}$ ]Ioflupane is a cocaine analog that binds to dopamine transporters (DaT) in the brain. It is used in SPECT imaging to assist in the evaluation of adult patients with suspected Parkinsonian syndromes.<sup>[17][18]</sup>

#### Experimental Protocol: Preparation and Administration of [ $^{123}\text{I}$ ]Ioflupane

[ $^{123}\text{I}$ ]Ioflupane is typically supplied as a ready-to-inject solution from the manufacturer. The following protocol outlines the steps for its administration.

#### Materials:

- [ $^{123}\text{I}$ ]Ioflupane (DaTscan™) sterile solution

- Thyroid blocking agent (e.g., potassium iodide oral solution)
- Sterile syringe and needle
- Intravenous administration set

#### Procedure:

- Patient Preparation: At least one hour prior to the administration of [ $^{123}\text{I}$ ]Ioflupane, the patient is given a thyroid blocking agent to reduce the uptake of free [ $^{123}\text{I}$ ]iodide by the thyroid gland. [\[19\]](#)
- Dose Preparation: The required dose of [ $^{123}\text{I}$ ]Ioflupane is drawn into a sterile syringe using aseptic technique. The activity of the dose is measured in a dose calibrator.
- Administration: The [ $^{123}\text{I}$ ]Ioflupane is administered as a slow intravenous injection over at least 15-20 seconds. [\[20\]](#)
- Imaging: SPECT imaging of the brain is typically performed 3 to 6 hours after the injection to allow for optimal uptake of the radiotracer in the striatum. [\[18\]](#)[\[20\]](#)

## Conclusion

The use of **Xenon-123** as a precursor for the production of Iodine-123 provides a reliable method for obtaining high-purity  $^{123}\text{I}$ , which is essential for the synthesis of high-quality radiopharmaceuticals. The detailed protocols and data presented in these application notes are intended to guide researchers and professionals in the production and application of  $^{123}\text{I}$ -labeled compounds for diagnostic imaging. Adherence to these protocols and rigorous quality control are paramount to ensure the safety and efficacy of these valuable diagnostic agents.

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- To cite this document: BenchChem. [Application Notes and Protocols: Xenon-123 as a Precursor for Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at:

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